4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes including cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzyl moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of protein kinase B (PKB or Akt), which is implicated in cancer and other diseases.
Biological Research: The compound is used to study cellular signaling pathways and the role of PKB in cell proliferation and survival.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting PKB
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide involves the inhibition of protein kinase B (PKB or Akt). The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways involved in cell proliferation, survival, and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their structural features and selectivity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides: These derivatives have similar biological activities but differ in their pharmacokinetic properties.
Uniqueness
4-amino-N-benzyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a PKB inhibitor. Its benzyl and piperidine moieties contribute to its binding affinity and pharmacological profile .
Properties
Molecular Formula |
C17H21N5O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-amino-N-benzyl-2-piperidin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H21N5O/c18-15-14(16(23)19-11-13-7-3-1-4-8-13)12-20-17(21-15)22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,19,23)(H2,18,20,21) |
InChI Key |
YVQQZPBORAHEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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